molecular formula C15H17NO4S B2524124 Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 924827-67-8

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2524124
CAS RN: 924827-67-8
M. Wt: 307.36
InChI Key: BOASPAVLIZXLOC-UHFFFAOYSA-N
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Description

The compound "Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate" is a complex molecule that likely contains a thiophene ring, a furan ring, and multiple methyl and carboxamide groups. This compound is not directly mentioned in the provided papers, but its structure can be inferred to be related to the compounds discussed in the papers, such as methyl 3-halo-1-benzothiophene-2-carboxylates , 2,5-dimethylfuran , and various thiophene derivatives .

Synthesis Analysis

The synthesis of related compounds involves various methods, including electrochemical reduction , thermal decomposition , and base-mediated condensation . For instance, the synthesis of methyl 3-halo-1-benzothiophene-2-carboxylates involves an electrochemical process that follows an ECE mechanism, where a radical anion is split into a halide anion and a neutral heterocyclic radical . The synthesis of analogues of pyrazofurin, which may share structural similarities with the compound of interest, uses a base-mediated condensation method .

Molecular Structure Analysis

The molecular structure of related thiophene derivatives has been studied using various techniques. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is stabilized by intra- and intermolecular hydrogen bonds . The molecular structure of 2,5-dimethylthiophene has been determined by gas electron diffraction and ab initio calculations, revealing details about bond lengths, angles, and torsional vibrations .

Chemical Reactions Analysis

The thermal decomposition of 2,5-dimethylfuran, a potential component of the compound of interest, results in a variety of products, including hydrogen, CO, methane, and various aromatic compounds . The study of the decomposition of 2,5-dimethylfuran via ab initio methods identifies the initial steps as scission of the C-H bond and formation of carbenes .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate" are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates has been investigated, showing the formation of a blocking film on platinum electrodes . The thermal stability and decomposition products of 2,5-dimethylfuran provide insights into its reactivity and potential as a fuel .

Scientific Research Applications

Synthesis and Electrochemical Reduction

One study elaborated on the preparative method of synthesis for new methyl 3-halo-1-benzothiophene-2-carboxylates, investigating their electrochemical behavior. This research provides insights into the synthesis routes that might be relevant for compounds like "Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate" and explores the electrochemical properties of similar compounds (Rejňák et al., 2004).

Analogues of Antiviral Compounds

Another research effort focused on the synthesis of analogues to the antiviral compound pyrazofurin, including various thiophene derivatives. This study's methodology and the structural determination of these compounds could be applicable for understanding the chemical properties and potential biological applications of "Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate" (Huybrechts et al., 1984).

Functionalization of Metal-Organic Frameworks

Research into the functionalization of lanthanide-based metal-organic frameworks with dicarboxylate ligands featuring methyl-substituted thiophene groups explored the synthesis and application of complex structures for sensing activities and magnetic properties. Such frameworks' design principles might offer insights into the structural versatility and application possibilities of similar methyl-substituted thiophene compounds (Wang et al., 2016).

Combustion and Emissions Characteristics

A study on the combustion and emissions characteristics of 2-methylfuran gasoline blend fuel in spark-ignition engines provides an application perspective outside the typical biochemical realm. While this study does not directly involve "Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate," it showcases the potential for methyl-substituted furans in energy and fuel research (Wei et al., 2014).

Antiprotozoal Agents

Investigations into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents highlight the synthetic strategies and biological activities of compounds that share structural features with "Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate." This research might offer pathways for developing new therapeutic agents (Ismail et al., 2004).

properties

IUPAC Name

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-7-6-11(9(3)20-7)13(17)16-14-12(15(18)19-5)8(2)10(4)21-14/h6H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOASPAVLIZXLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate

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